6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
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Overview
Description
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound that features a pyrazolo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
- 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Uniqueness
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4,8H2,1H3 |
InChI Key |
ULDFYCPZWUGSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)N)OC1 |
Origin of Product |
United States |
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